

# An In-Depth Technical Guide to Imidocarb: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Imidocarb**, a carbanilide derivative, is a potent antiprotozoal agent widely used in veterinary medicine for the treatment and prevention of parasitic infections, most notably babesiosis and anaplasmosis in a range of animals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies for **Imidocarb**. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this important therapeutic compound. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided. Furthermore, logical relationships and proposed mechanisms are visualized through diagrams generated using Graphviz (DOT language).

## **Chemical Identity and Structure**

**Imidocarb** is chemically known as 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea.[1][2] Its structure features a central urea moiety linking two phenyl rings, each substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This symmetrical arrangement is crucial for its biological activity.

Table 1: Chemical Identifiers for Imidocarb



| Identifier        | Value   | Reference |
|-------------------|---|-----------|
| IUPAC Name        | 1,3-bis[3-(4,5-dihydro-1H-<br>imidazol-2-yl)phenyl]urea   | [1]       |
| CAS Number        | 27885-92-3  | [1][2]    |
| PubChem CID       | 21389   | [1]       |
| Molecular Formula | C19H20N6O   | [1][2]    |
| Molecular Weight  | 348.4 g/mol   | [1][2]    |
| SMILES            | C1CN=C(N1)C2=CC(=CC=C2)<br>NC(=O)NC3=CC=CC(=C3)C4<br>=NCCN4   | [2]       |
| InChI             | InChI=1S/C19H20N6O/c26-<br>19(24-15-5-1-3-13(11-15)17-<br>20-7-8-21-17)25-16-6-2-4-<br>14(12-16)18-22-9-10-23-<br>18/h1-6,11-12H,7-10H2,<br>(H,20,21)(H,22,23)<br>(H2,24,25,26) | [2]       |

**Imidocarb** is often used in its dipropionate salt form (**Imidocarb** dipropionate, CAS No: 55750-06-6) to enhance its solubility and stability for pharmaceutical formulations.

## **Physicochemical Properties**

The physicochemical properties of **Imidocarb** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of Imidocarb



| Property               | Value   | Remarks   | Reference |
|------------------------|---|---|-----------|
| Melting Point          | 203 °C (decomposes)   | For Imidocarb<br>dipropionate   |           |
| Boiling Point          | 677.1 °C at 760<br>mmHg   | Predicted   |           |
| Water Solubility       | 0.169 mg/mL   | Predicted by ALOGPS. Soluble in water (74% m/V) as dipropionate salt. | [1]       |
| logP                   | 2.22  | Predicted by ALOGPS   | [1]       |
| pKa (Strongest Acidic) | 11.38   | Predicted by<br>ChemAxon  | [1]       |
| pKa (Strongest Basic)  | 9.54  | Predicted by<br>ChemAxon  | [1]       |
| Appearance             | White to off-white crystalline powder   | For Imidocarb<br>dipropionate   | _         |
| Stability              | Stable under normal storage conditions.  Can react with strong oxidizing agents.        | [1][2][3][4]  |           |
| Storage                | Store in a cool, dry, well-ventilated area, away from light and incompatible materials. | [5]   | _         |

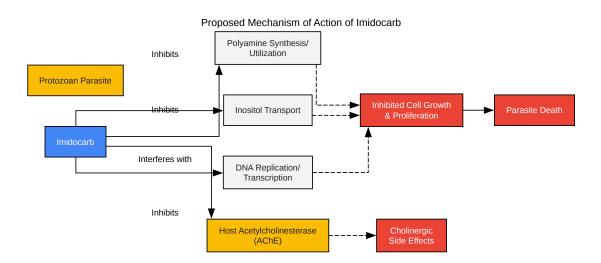
## **Mechanism of Action**

The antiprotozoal activity of **Imidocarb** is multifaceted, primarily targeting essential metabolic pathways in susceptible parasites. The proposed mechanisms include:



- Interference with Polyamine Metabolism: Imidocarb is thought to disrupt the synthesis and/or utilization of polyamines, which are crucial for cell growth and proliferation in parasites.[5]
- Inhibition of Inositol Uptake: The drug may prevent the transport of inositol into erythrocytes that are infected with parasites.[5] Inositol is a vital component for membrane synthesis and signaling pathways within the parasite.
- DNA Interaction: Some evidence suggests that Imidocarb may bind to DNA, potentially interfering with DNA replication and transcription.

It is important to note that while these are the primary proposed mechanisms against protozoa, **Imidocarb** also exhibits anticholinergic activity by inhibiting acetylcholinesterase in the host.[2] [6] This action is not related to its therapeutic effect but is responsible for some of its observed side effects.





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Proposed mechanism of action of **Imidocarb**.

## **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of **Imidocarb** is characterized by rapid absorption after parenteral administration, wide tissue distribution, and a long elimination half-life.

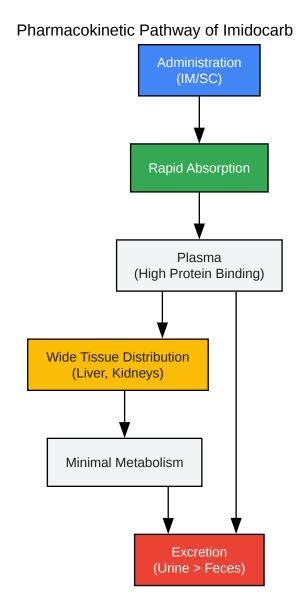
- Absorption: **Imidocarb** is well-absorbed following subcutaneous or intramuscular injection.
- Distribution: The drug is widely distributed throughout the body, with significant concentrations found in the liver and kidneys.[7] It exhibits a high degree of protein binding.
   [7]
- Metabolism: Studies have shown that **Imidocarb** undergoes minimal metabolism, with the parent compound being the major component found in tissues and excreta.[7][8]
- Excretion: Elimination occurs primarily through the urine and to a lesser extent, the feces.[7]
   The long half-life is attributed to its retention in tissues.[4]

Table 3: Pharmacokinetic Parameters of Imidocarb Dipropionate in Various Species

| Species         | Dose and<br>Route | Tmax (h) | Cmax<br>(µg/mL) | Half-life<br>(h) | Bioavaila<br>bility (%) | Referenc<br>e |
|-----------------|-------------------|----------|-----------------|------------------|-------------------------|---------------|
| Swine           | 2 mg/kg IM        | 0.54     | 2.02            | 13.91 (IV)       | 86.57                   | [9]           |
| Horses          | 2.4 mg/kg<br>IM   | -        | -               | -                | -                       |               |
| Sheep           | 4.5 mg/kg<br>IM   | ~4       | 7.9             | -                | -                       |               |
| Dogs &<br>Goats | 4 mg/kg IV        | -        | -               | ~3.4-4.2         | -                       | [10]          |

Note: Pharmacokinetic parameters can vary significantly depending on the species, formulation, and analytical method used.





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Simplified pharmacokinetic pathway of **Imidocarb**.

## **Experimental Protocols**

Accurate quantification of **Imidocarb** in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. High-performance liquid chromatography



(HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

# Determination of Imidocarb in Bovine Tissues by LC-MS/MS

This protocol is adapted from a method for the sensitive and selective detection of **Imidocarb** in bovine tissues.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize 2 g of tissue sample. b. Add an appropriate internal standard. c. Extract the sample with a suitable solvent (e.g., acetonitrile under basic conditions). d. Centrifuge the mixture and collect the supernatant. e. Perform a liquid-liquid partitioning step with hexane to remove fat-soluble impurities. f. The aqueous/acetonitrile layer is then loaded onto a pre-conditioned cation-exchange SPE cartridge. g. Wash the cartridge with methanol/water to remove interferences. h. Elute Imidocarb from the cartridge using an acidified methanolic solution (e.g., methanol/formic acid). i. Evaporate the eluate to dryness under a stream of nitrogen. j. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

#### 2. LC-MS/MS Conditions:

- LC Column: A reversed-phase C18 or phenyl-hexyl column (e.g., TSK-GEL ODS 100 V, 2.1 x 100 mm, 5  $\mu$ m).[1]
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol or acetonitrile.
- Flow Rate: 0.2 0.4 mL/min.
- Injection Volume: 5 20 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Imidocarb** and the internal standard.

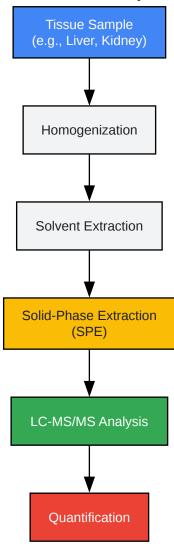
Table 4: Example MRM Transitions for **Imidocarb** 



| Analyte   | Precursor Ion (m/z) | Product Ion (m/z) |
|-----------|---------------------|-------------------|
| Imidocarb | 349.2               | 193.1             |
| Imidocarb | 349.2               | 175.1             |

Note: Specific transitions and collision energies should be optimized for the instrument in use.

#### Workflow for Imidocarb Analysis in Tissues



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General workflow for the analysis of **Imidocarb** in tissues.

## In Vitro Susceptibility Testing of Babesia to Imidocarb

This protocol provides a general framework for assessing the in vitro efficacy of **Imidocarb** against Babesia species.

- 1. Culture of Babesia: a. Maintain an in vitro culture of the desired Babesia species (e.g., B. bovis, B. bigemina) in a suitable medium supplemented with serum and erythrocytes. b. Monitor parasite growth and maintain the culture at a low parasitemia.
- 2. Drug Susceptibility Assay: a. Prepare a serial dilution of **Imidocarb** in the culture medium. b. In a 96-well microtiter plate, add the parasite culture to each well. c. Add the different concentrations of **Imidocarb** to the wells. Include positive (parasites with no drug) and negative (erythrocytes only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>) for a defined period (e.g., 72-96 hours).
- 3. Assessment of Parasite Growth Inhibition: a. Parasite growth can be assessed using various methods:
- Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the percentage of infected erythrocytes.
- Fluorometric/Colorimetric Assays: Use DNA-intercalating dyes (e.g., SYBR Green I) or enzymatic assays (e.g., lactate dehydrogenase assay) to quantify parasite proliferation.
- Hypoxanthine Incorporation: Measure the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.
- 4. Data Analysis: a. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. b. Determine the 50% inhibitory concentration ( $IC_{50}$ ) value by plotting the inhibition data against the drug concentrations and fitting the data to a dose-response curve.

## Conclusion

**Imidocarb** remains a cornerstone in the treatment and control of protozoal diseases in veterinary medicine. Its unique chemical structure and multifaceted mechanism of action contribute to its high efficacy. A thorough understanding of its physicochemical properties, pharmacokinetic behavior, and analytical methodologies is crucial for its optimal use in clinical



practice and for ongoing research and development of novel antiprotozoal agents. The information and protocols provided in this guide serve as a valuable resource for professionals in the field, facilitating further investigation and application of this important therapeutic compound.

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## References

- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. rooyandarou.com [rooyandarou.com]
- 6. Imidocarb residues in edible bovine tissues and in vitro assessment of imidocarb metabolism and cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and bioavailability of imidocarb dipropionate in swine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residue Depletion of Imidocarb in Bovine Tissues by UPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 10. msd.com [msd.com]
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